Cas no 53643-12-2 (4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose)
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside
- 4-Methylumbelliferyl Di-N-Acetyl-β-D-chitobiose
- 4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside
- 4-Methylumbelliferyl
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 4-Methylumbelliferyl beta -D-N,N'-diacetylchitobioside
- NS00071251
- N-((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-ACETAMIDO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXY)-4-HYDROXY-6-(HYDROXYMETHYL)-2-((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)OXAN-3-YL)ACETAMIDE
- 4-Methylumbelliferyl N,N-diacetyl-b-D-chitobioside
- A-D-chitobiose
- fluorogenic substrate
- N-((2R,3R,4R,5S,6S)-2-((2R,3R,4S,5S,6S)-5-ACETAMIDO-2-(HYDROXYMETHYL)-6-(4-METHYL-2-OXIDANYLIDENE-CHROMEN-7-YL)OXY-4-OXIDANYL-OXAN-3-YL)OXY-6-(HYDROXYMETHYL)-4,5-BIS(OXIDANYL)OXAN-3-YL)ETHANAMIDE
- 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside hydrate
- 53643-12-2
- 4-Methylumbelliferyl-N,N-diacetylchitobioside
- 4-METHYLUMBELLIFERYL BETA-D-N,N'-DIACETYL-CHITOBIOSIDE
- DB02759
- 4-Methylumbelliferyl-N,N'-diacetyl-beta-D-chitobioside
- Q27460928
- 4-Methylumbelliferyl Di-N-Acetyl-?-D-chitobiose
- METHYLUMBELLIFERYL-N,N'-DIACETYLCHITOBIOSIDE
- PD060002
- 4-Methylumbelliferyl Di-N-Acetyl-
- DTXSID30201881
- 4-METHYL-UMBELLIFERYL-N-ACETYL-CHITOBIOSE
- 4-methyl-2-oxo-2H-chromen-7-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside
- SYW68VG2T6
- 4MU-NAG2, Sigma
- A-D-chitobioside
- AKOS015897096
- N,N'-Diacetyl-4-methylumbelliferyl-beta-D-chitobioside
- 4-METHYLUMBELLIFERYL N,N'-DIACETYL-.BETA.-CHITOBIOSIDE
- 4-METHYLUMBELLIFERYL DI-N-ACETYL-BETA-D-CHITOBIOSE
- 4-Methylumbelliferyl N,N-diacetyl--D-chitobioside
- 4-Methylumbelliferyl N,N-diacetyl-
- 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE
- 4-methylumbelliferyl beta-D-N,N-diacetylchitobiose
- 4-Mudacb
- 4-METHYLUMBELLIFERYL CHITOBIOSE
- 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-
- N-((2S,3R,4R,5S,6R)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)tetrahydro-2H-pyran-3-yl)acetamide
- BDBM10848
- N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 7-((2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)OXY)-4-METHYL-2H-1-BENZOPYRAN-2-ONE
- UNII-SYW68VG2T6
- MUF-diNAG
- HY-W040116
- 4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
- CS-W020856
-
- MDL: MFCD00082499
- Inchi: 1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
- InChI Key: UPSFMJHZUCSEHU-JYGUBCOQSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)OC1=CC=C2C(C)=CC(=O)OC2=C1
Computed Properties
- Exact Mass: 582.20600
- Monoisotopic Mass: 582.206
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 41
- Rotatable Bond Count: 10
- Complexity: 994
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.9
- Topological Polar Surface Area: 223A^2
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 1000.7±65.0 °C at 760 mmHg
- Flash Point: 559.0±34.3 °C
- Refractive Index: 1.638
- Solubility: DMF: 10 mg/mL, clear, colorless
- PSA: 226.48000
- LogP: -1.82630
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- FLUKA BRAND F CODES:10-21
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334420-1mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 1mg |
$ 100.00 | 2023-09-07 | ||
| TRC | M334420-2mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 2mg |
$144.00 | 2023-05-17 | ||
| TRC | M334420-5mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 5mg |
$ 211.00 | 2023-09-07 | ||
| TRC | M334420-10mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 10mg |
$379.00 | 2023-05-17 | ||
| TRC | M334420-25mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 25mg |
$930.00 | 2023-05-17 | ||
| TRC | M334420-50mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 50mg |
$ 1598.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94070-100mg |
4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside |
53643-12-2 | 100mg |
¥17428.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-1mg |
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |
53643-12-2 | 98% | 1mg |
¥972.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-5mg |
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |
53643-12-2 | 98% | 5mg |
¥1947.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-10mg |
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |
53643-12-2 | 98% | 10mg |
¥3292.00 | 2022-04-26 |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
Introduction to 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose (CAS No. 53643-12-2)
4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose, identified by its Chemical Abstracts Service (CAS) number 53643-12-2, is a specialized carbohydrate derivative that has garnered significant attention in the field of biomedical research and diagnostics. This compound is a fluorescent conjugate of chitobiose, a disaccharide derived from chitin, and 4-methylumbelliferyl, a fluorescent molecule widely used in molecular biology for its high sensitivity and specificity in detection applications.
The structural composition of 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose makes it particularly useful as a substrate for various biological assays. The presence of the 4-methylumbelliferyl moiety allows for the detection of enzymatic activity involving chitinases and chitosanases, which are enzymes of considerable interest in both medical and industrial applications. These enzymes play crucial roles in processes such as wound healing, immune responses, and the degradation of chitin-based materials.
Recent advancements in the field of glycoscience have highlighted the importance of carbohydrate-based probes like 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose. Research has demonstrated its efficacy in studying the interaction between carbohydrates and glycosyltransferases, which are enzymes involved in glycosylation processes essential for protein function and cellular communication. The fluorescence emitted upon hydrolysis by these enzymes provides a powerful tool for real-time monitoring of enzymatic reactions, enhancing our understanding of complex biological pathways.
In clinical diagnostics, 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose has been employed in the development of rapid diagnostic tests for infectious diseases. Chitin and its derivatives are abundant in the cell walls of fungi and some bacteria, making this compound a valuable reagent for detecting pathogenic microorganisms. The fluorescence signal generated upon binding to bacterial or fungal chitinase offers a highly sensitive and specific detection method, potentially revolutionizing point-of-care diagnostics.
The compound's utility extends to research in nanotechnology and material science. Its ability to bind to chitin-based materials has been exploited in the development of smart materials that can respond to biological stimuli. For instance, hydrogels functionalized with 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose have shown promise in drug delivery systems, where changes in enzymatic activity can trigger the release of therapeutic agents.
From an academic perspective, 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose serves as an excellent educational tool for teaching carbohydrate chemistry and enzyme kinetics. Its well-defined structure and predictable reactivity make it an ideal candidate for undergraduate and graduate-level experiments. By incorporating this compound into laboratory curricula, educators can foster a deeper understanding of the role carbohydrates play in biological systems.
The synthesis of 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to modify the compound's structure further, leading to derivatives with enhanced properties. These modifications have broadened its applicability in fields such as bioimaging and biosensing.
One notable application is in the study of glycosylation disorders, where abnormal carbohydrate metabolism can lead to severe health conditions. By using 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose as a diagnostic marker, researchers can identify patients with impaired glycosylation pathways more accurately. This has significant implications for early intervention and personalized medicine strategies.
The future prospects for 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose are promising, with ongoing research exploring its potential in therapeutic applications. For instance, its ability to selectively interact with specific enzymes suggests it could be used to develop targeted therapies for diseases associated with abnormal carbohydrate metabolism. Additionally, its role in developing biosensors for environmental monitoring is being investigated, highlighting its versatility beyond biomedical applications.
In conclusion,4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose (CAS No. 53643-12-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique properties make it an invaluable tool for research into enzyme activity, diagnostics, material science, and beyond. As our understanding of carbohydrates continues to evolve,4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose will undoubtedly remain at the forefront of scientific innovation.
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